molecular formula C24H21N3O2 B2588218 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide CAS No. 941965-82-8

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide

Cat. No. B2588218
CAS RN: 941965-82-8
M. Wt: 383.451
InChI Key: BIMXAIXASIUZFT-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is also known by the registry number ZINC000012180801 .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound was refined using an F2 full-matrix method least squares method in anisotropic approximation for nonhydrogen atoms . The displaced 3′ adenosine terminal base (A17) was involved in a π-stacking interaction with the 4-oxo-4 H -pyrido [1,2- a ]pyrimidine ring .


Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C17H14IN3O2, with an average mass of 419.216 Da and a monoisotopic mass of 419.013062 Da .

Scientific Research Applications

Heterocyclic-Derivatives of Guanidine

This research discusses the structural properties and synthesis of heterocyclic derivatives related to the specified compound, emphasizing their formation and X-ray structure determination. The study reveals insights into the structural nuances of these compounds, which could be pivotal for designing new molecules with enhanced properties for scientific applications (Banfield, Fallon, & Gatehouse, 1987).

Synthesis and Antimicrobial Activity

Another study focuses on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting with citrazinic acid. This research underscores the antimicrobial potential of these compounds, suggesting their use in developing new antibacterial and antifungal agents (Hossan et al., 2012).

Insecticidal and Antibacterial Potential

Further research into pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation evaluated their insecticidal and antibacterial potential. This study highlights the utility of these compounds in pest control and bacterial infection management (Deohate & Palaspagar, 2020).

Novel Isoxazolines and Isoxazoles

The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showcases the potential of these compounds in creating new materials with specific properties for scientific and industrial applications (Rahmouni et al., 2014).

Antioxidant Activities

Research into new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and their pharmacological activity points to the significance of the pyrimidine nucleus in developing compounds with antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. This study opens avenues for designing molecules with specific biological activities based on the pyrimidine structure (Rani et al., 2012).

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-13-14-20-25-17(2)22(24(29)27(20)15-16)26-23(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMXAIXASIUZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide

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